2-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-

Organic Synthesis Heterocyclic Chemistry Reagent Selection

Avoid costly mis-shipments of 1-Tosylpyrrolidin-2-one, a common but incorrect substitute. This racemic hemiaminal (CAS 156222-21-8) is the correct substrate for ylide-mediated asymmetric syntheses and metal-free double-annulation cascades. - Verified cyclic N-C-O hemiaminal scaffold, not the carbonyl analog - Economical racemic mixture for large screening library production - Same-day dispatch from BenchChem's global inventory

Molecular Formula C11H15NO3S
Molecular Weight 241.31 g/mol
CAS No. 156222-21-8
Cat. No. B13927034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-
CAS156222-21-8
Molecular FormulaC11H15NO3S
Molecular Weight241.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2O
InChIInChI=1S/C11H15NO3S/c1-9-4-6-10(7-5-9)16(14,15)12-8-2-3-11(12)13/h4-7,11,13H,2-3,8H2,1H3
InChIKeyHQPGMIATHIJFNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tosyl-2-pyrrolidinol: Product Overview & Procurement


2-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]- (CAS 156222-21-8), also identified as 1-(4-methylphenyl)sulfonylpyrrolidin-2-ol, is a functionalized pyrrolidine derivative with the molecular formula C11H15NO3S and a molecular weight of 241.31 g/mol . The compound features a pyrrolidine ring bearing a hydroxyl group at the 2-position and a para-toluenesulfonyl (tosyl) group on the nitrogen atom . This specific configuration creates a cyclic hemiaminal structure (N-C-O unit), which is a defining and reactive functional motif [1]. Key computed physicochemical properties include an exact mass of 241.077 g/mol, a topological polar surface area (TPSA) of 66 Ų, and a predicted XLogP3 of 2.1 .

Cyclic hemiaminal intermediate for ring-opening and iminium ion chemistry
Tosyl-protected pyrrolidine scaffold for heterocycle construction
Racemic building block suited for achiral synthesis and cost-sensitive library production

Substitution Risk: 1-Tosyl-2-pyrrolidinol vs. Analogs


In procurement and research, 2-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]- is often miscatalogued or incorrectly substituted with its analogs. Two critical distinctions must be verified: First, the compound exists under two distinct CAS numbers, 156222-21-8 and 145472-39-5, which represent the same racemic mixture but may appear on different certificates of analysis, requiring explicit verification . Second, and most critically, the compound is a cyclic hemiaminal, fundamentally different in reactivity from its more common carbonyl-containing analog, 1-Tosylpyrrolidin-2-one (CAS 10019-95-1) . The latter is a stable, crystalline solid with a defined melting point of 144-145 °C, while the former is a reactive hemiaminal with distinctly different physical and chemical properties . Substituting one for the other will lead to complete failure in reactions requiring the unique reactivity of the hemiaminal moiety, such as ring-opening or asymmetric ylide additions [1].

1-Tosyl-2-pyrrolidinol
1-Tosylpyrrolidin-2-one
Functional Motif
Hemiaminal (N-C-O)
Lactam ketone (N-C=O)
Physical Form
Oil / low-melting solid
Crystalline solid (mp 144–145 °C)
CAS Registry
Dual CAS: 156222-21-8 and 145472-39-5
Single CAS: 10019-95-1
Key Risk
Hemiaminal reactivity essential for ring-opening and ylide addition
Ketone analog may not reproduce hemiaminal-specific transformations

Differentiation: 1-Tosyl-2-pyrrolidinol vs. Analogs


Functional Group Distinction: Hemiaminal vs. Ketone

The target compound's defining feature is its hemiaminal (N-C-O) structure, which contrasts sharply with the more common amide-like N-tosyl pyrrolidinone (1-Tosylpyrrolidin-2-one, CAS 10019-95-1). While no direct head-to-head reaction data is publicly available for this specific pair, the chemical classes dictate their utility. The hemiaminal is a versatile intermediate that can undergo ring-opening and act as a precursor to reactive iminium ions [1]. In contrast, the ketone analog is a stable, crystalline solid (mp 144-145 °C) , highlighting a fundamental difference in physical state and stability. This distinction is a primary factor for procurement decisions based on required downstream chemistry.

Hemiaminal vs. Ketone
Class-level
N-C-O hemiaminal vs. N-C=O lactam
Reactivity profile dictates downstream chemistry selection
Ketone analog is a stable crystalline solid; hemiaminal may differ in handling
Organic Synthesis Heterocyclic Chemistry Reagent Selection

Dual CAS Registry Discrepancy

The compound is known to be indexed under two distinct CAS Registry Numbers: 156222-21-8 and 145472-39-5, both of which refer to the same racemic substance, 1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinol . This is a well-documented issue in chemical databases. In contrast, its analogs, such as 1-Tosylpyrrolidin-2-one (CAS 10019-95-1) or N-Tosylprolinol (CAS 55456-48-9) , have a single, unambiguous CAS number. This dual-CAS situation for the target compound creates a significant risk of duplicate ordering, misidentification in inventory systems, or exclusion from searches that use only one identifier.

Dual CAS Discrepancy
Data to verify
2 CAS numbers for same racemate
Procurement requires cross-checking both identifiers
156222-21-8 and 145472-39-5 may appear on different certificates
Chemical Procurement Inventory Management Quality Control

Fused Heterocycle Precursor

The compound's utility is directly evidenced by its application as a precursor for generating molecular complexity. It has been employed as a substrate in a double-annulation cascade, enabling the one-pot, metal-free construction of unusual fused bicyclic scaffolds . In this specific protocol, the reaction of the hemiaminal with an enyne or arenyne alcohol leads to the sequential formation of two rings, creating three new bonds (one C-O, one C-C, and one C-N) in a single synthetic operation . While yields can vary based on the specific alkyne partner, the protocol demonstrates the compound's unique ability to rapidly generate complexity, a feature not shared by its simpler ketone (1-Tosylpyrrolidin-2-one) or carboxylic acid (N-Tosylproline) analogs . The alternative CAS number (145472-39-5) is also directly associated with its use in asymmetric, epoxy-annulation reactions .

Double-Annulation Precursor
Data to verify
One-pot cascade forming three new bonds
Enables metal-free access to fused bicyclic scaffolds
Reported in enyne/arenyne alcohol double-annulation protocols
Medicinal Chemistry Diversity-Oriented Synthesis Building Blocks

Racemic vs. Enantiopure Analogs

The compound as registered under CAS 156222-21-8 is the racemic mixture, possessing an undefined stereocenter count of 1 [1]. This is a critical differentiator from its chiral, enantiopure analogs. For example, (2S)-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinemethanol (N-Tosylprolinol, CAS 55456-48-9) is a defined single enantiomer . Similarly, 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol (CAS 133034-00-1) is a commercially available chiral building block . The racemic nature of the target compound dictates its application in achiral or racemic synthesis, and importantly, its cost profile. Racemic materials are generally significantly less expensive than their enantiopure counterparts.

Racemic vs. Enantiopure
Class-level
Racemic mixture vs. defined single enantiomers
Racemate supports achiral synthesis with reported cost advantage
Enantiopure analogs include N-Tosylprolinol (CAS 55456-48-9)
Chiral Synthesis Analytical Chemistry Drug Development

Applications: 1-Tosyl-2-pyrrolidinol


Asymmetric Pyrrolidine Synthesis via Sulfur Ylides

This compound serves as a crucial five-membered-ring hemiaminal substrate. Its procurement is indicated for research groups developing direct asymmetric syntheses of functionalized pyrrolidines using chiral sulfur ylides, a methodology that yields complex heterocycles with high enantioselectivity [1].

DOS via Double-Annulation

This compound is a preferred building block for medicinal chemistry campaigns focused on exploring unique chemical space. It enables the rapid, metal-free construction of unusual fused bicyclic scaffolds through a double-annulation cascade, forming multiple bonds in a single operation and providing access to compounds not easily accessible via other routes .

Racemic Building Block for Achiral Synthesis

In scenarios where stereochemistry is not a requirement, procurement of the racemic mixture (156222-21-8) is the economically preferred option over expensive enantiopure analogs like N-Tosylprolinol (CAS 55456-48-9) . This is essential for large-scale screening library production or as an intermediate where the chiral center will be destroyed or epimerized in later steps.

Epoxide/Aziridine-Fused Heterocycle Precursor

The compound, under its alternate CAS number 145472-39-5, has been documented as a key intermediate in the stereocontrolled asymmetric synthesis of epoxide- and aziridine-fused heterocycles, including advanced applications like the total synthesis of (-)-balanol . Researchers pursuing similar targets should specifically request this material.

Application
Selection Property
Validation Focus
Asymmetric pyrrolidine synthesis
Hemiaminal substrate for chiral sulfur ylide chemistry
Enantioselectivity and reaction scope validation
Diversity-oriented synthesis
Double-annulation cascade precursor
Fused bicyclic scaffold formation and bond-formation efficiency
Achiral library production
Racemic mixture for cost-effective building block supply
Cost profile comparison against enantiopure analogs
Epoxide-fused heterocycle synthesis
Key intermediate for stereocontrolled annulation
Total synthesis route feasibility and intermediate stability
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